molecular formula C6H5N3O B1619139 1H-Pyrazolo[4,3-c]pyridin-3-ol CAS No. 3268-73-3

1H-Pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B1619139
CAS No.: 3268-73-3
M. Wt: 135.12 g/mol
InChI Key: REJIEQCCTGTBQO-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds .

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aminopyrazoles with 1,2-diketones in the presence of acetic acid . Another approach involves the use of phosphorus oxychloride in a refluxing mixture of pyrazole and 1,3-dicarbonyl compounds . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]pyridin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acetic acid, phosphorus oxychloride, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrazolo[4,3-c]pyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

1H-Pyrazolo[4,3-c]pyridin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Biological Activity

1H-Pyrazolo[4,3-c]pyridin-3-ol, a heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound is characterized by a fused pyrazole and pyridine ring system with a hydroxyl group at the 3-position. This unique structure enhances its solubility and reactivity, making it a valuable candidate for drug development. The compound exists commonly as a hydrochloride salt to improve its aqueous solubility, which is crucial for biological applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by acting as a kinase inhibitor. It has been shown to inhibit various kinases involved in cell signaling pathways critical for cancer cell proliferation and survival. Notably, it targets:

  • Aurora Kinase
  • Bruton's Tyrosine Kinase (BTK)
  • FLT3 Kinase

These interactions disrupt cellular processes that are vital for tumor growth and metastasis.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of various pyrazolo[4,3-c]pyridine derivatives against human cancer cell lines (e.g., MCF-7 for breast cancer), it was found that certain derivatives demonstrated promising cytotoxic effects. For instance, compounds with specific substitutions at the 4-position showed enhanced activity compared to their unsubstituted counterparts. The study highlighted that increasing steric bulk at this position often reduced biological activity, indicating the importance of molecular structure in therapeutic efficacy .

CompoundCell Line TestedIC50 (µM)
1MCF-75.0
2K5627.5
3MV4-116.0

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially through mechanisms involving enzyme inhibition and disruption of bacterial cell signaling pathways. This dual functionality makes it a candidate for further exploration in both oncology and infectious disease contexts.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases. The inhibition of these enzymes can lead to:

  • Disruption of Cell Cycle Progression : By inhibiting kinases like Aurora kinase, the compound can interfere with mitotic processes.
  • Induction of Apoptosis : Some derivatives have shown the ability to activate apoptotic pathways through caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage .

Research Findings

Recent studies have focused on optimizing the synthesis of pyrazolo[4,3-c]pyridine derivatives to enhance their biological activity. For example, modifications at various positions on the pyrazole ring have been systematically evaluated for their effects on kinase inhibition and cytotoxicity against cancer cells. The findings suggest that careful structural modifications can significantly impact both potency and selectivity against cancer cell lines.

Table: Summary of Biological Activities

Activity TypeMechanismKey Findings
AnticancerKinase InhibitionEffective against Aurora kinase and BTK
AntimicrobialEnzyme InhibitionActive against multiple bacterial strains
Induction of ApoptosisActivation of CaspasesInduces apoptosis in cancer cells

Properties

IUPAC Name

1,2-dihydropyrazolo[4,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-3-7-2-1-5(4)8-9-6/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJIEQCCTGTBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329067
Record name 1H-Pyrazolo[4,3-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3268-73-3
Record name 1H-Pyrazolo[4,3-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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